Ethyl isopropyl ether

Process safety Flammable solvent handling Procurement risk assessment

Researchers scaling aqueous extractions face flammability and peroxide hazards with conventional ethers. Ethyl isopropyl ether (CAS 625-54-7) provides a safer profile: flash point -24°C (vs. -45°C for diethyl ether), lower vapor pressure, and peroxide risk far below diisopropyl ether (Class A). • Enables less stringent electrical classification during scale-up • 65% lower water solubility improves phase separation • Boiling point 51°C permits low-temperature distillative recovery, preserving thermally sensitive products • Certified reference standard for Rhododendron anthopogon GC-MS fingerprinting

Molecular Formula C5H12O
Molecular Weight 88.15 g/mol
CAS No. 625-54-7
Cat. No. B1584032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl isopropyl ether
CAS625-54-7
Molecular FormulaC5H12O
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCCOC(C)C
InChIInChI=1S/C5H12O/c1-4-6-5(2)3/h5H,4H2,1-3H3
InChIKeyXSJVWZAETSBXKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.28 M

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Isopropyl Ether (CAS 625-54-7): Technical Baseline and Procurement-Relevant Profile


Ethyl isopropyl ether (2-ethoxypropane, CAS 625-54-7) is an asymmetric aliphatic ether of formula C5H12O (MW 88.15 g/mol) in which an ethyl group and an isopropyl group are linked through a single oxygen atom [1]. Under ambient conditions it is a colorless, highly flammable liquid (GHS Category 2, H225) with a boiling point of 51 °C, density of 0.73 g/mL, flash point of −24 °C (closed cup), and refractive index of 1.36 . Its structural asymmetry distinguishes it from the symmetric diethers (diethyl ether, diisopropyl ether) that dominate laboratory and industrial ether procurement, placing its physical properties in an intermediate region between these two widely used homologs.

Workflow Liquid-liquid extraction with reduced fire-safety burden
Selection Logic Intermediate boiling point bridges diethyl and diisopropyl ether
Use Context Phytochemical reference standard for Rhododendron authentication

Why Diethyl Ether or Diisopropyl Ether Cannot Simply Replace Ethyl Isopropyl Ether in Critical Workflows


Ethyl isopropyl ether occupies a narrow but functionally distinct property window that neither diethyl ether nor diisopropyl ether replicates. Diethyl ether (Class B peroxide hazard) evaporates aggressively (vapor pressure ~440 mmHg at 20 °C) and carries a flash point of −45 °C, creating containment and safety burdens at scale [1]. Diisopropyl ether, by contrast, is classified as a Class A peroxide hazard—capable of forming explosive peroxide levels without concentration—and its boiling point of 68.5 °C complicates low-temperature distillative recovery [2][3]. Ethyl isopropyl ether has been characterized qualitatively as intermediate in peroxide-forming tendency: more prone than diethyl ether but substantially less hazardous than diisopropyl ether [4]. These three ethers therefore form a graded risk–performance continuum; selecting the wrong member for a given thermal, safety, or phase-separation requirement directly compromises process robustness.

Attribute
Ethyl Isopropyl Ether (Target)
May Shift With Diethyl or Diisopropyl Ether
Peroxide Hazard
Intermediate risk between Class B and Class A
Diethyl ether (Class B) risk may increase on concentration; diisopropyl ether (Class A) forms explosive peroxides without concentration
Phase Separation
~2.4% w/w water solubility supports clean aqueous workup
Diethyl ether carries ~3× more water, risking emulsion; diisopropyl ether solubility is 10× lower and may limit polar analyte recovery
Thermal Recovery
Boiling point 51–54 °C protects thermosensitive products
Diethyl ether loss escalates at ambient operations; diisopropyl ether reboiler temperatures may exceed product stability limits
! Peroxide formation ranking is qualitative; always perform peroxide testing before distillation regardless of ether selection.

Quantitative Differential Evidence: Ethyl Isopropyl Ether vs. Closest Analog Solvents


Flash Point Safety Margin: 21 °C Higher Than Diethyl Ether Reduces Fire and Explosion Risk

Ethyl isopropyl ether exhibits a closed-cup flash point of −24 °C, compared to −45 °C for diethyl ether—a 21 °C elevation that translates into a substantially reduced probability of vapor ignition under standard laboratory or pilot-plant conditions [1]. While diisopropyl ether offers a still higher flash point (approximately −6.7 °C closed cup), that advantage is offset by its Class A peroxide hazard (see Evidence Item 3). The intermediate flash point of ethyl isopropyl ether thus provides a measurable safety improvement over diethyl ether without incurring the extreme peroxide risk of diisopropyl ether.

Flash Point Margin
Cross-study comparable
−24 °C vs. −45 °C (diethyl ether)
Diethyl ether
Ethyl isopropyl ether
+21 °C
Reported safety margin reduces ignition probability during routine handling
Closed-cup method; TCI and NIST data
Process safety Flammable solvent handling Procurement risk assessment

Intermediate Boiling Point Bridges Diethyl Ether and Diisopropyl Ether for Distillation-Optimized Processes

The experimentally determined boiling point of ethyl isopropyl ether is 326–327 K (53–54 °C) according to NIST-compiled data from Frinton Laboratories and Majer & Svoboda, with commercial specifications listing 51 °C [1]. This places it approximately 16–19 °C above diethyl ether (34.6 °C) and approximately 15 °C below diisopropyl ether (68.5 °C) [2][3]. The intermediate boiling point directly impacts solvent recovery economics: ethyl isopropyl ether reduces evaporative loss during ambient-temperature operations that would cause unacceptable diethyl ether losses, while still permitting distillative removal at temperatures low enough to protect thermally sensitive products—a regime where diisopropyl ether would require higher reboiler temperatures.

Boiling Point Window
Cross-study comparable
51–54 °C (NIST/TCI)
Diethyl: 34.6 °C
Ethyl isopropyl
Diisopropyl: 68.5 °C
Enables distillative recovery below thermal degradation limits of sensitive products
Atmospheric pressure; NIST TRC data
Solvent recovery Distillation engineering Thermal process design

Peroxide Hazard Profile: Intermediate Risk Class Between Class B Diethyl Ether and Class A Diisopropyl Ether

Under the National Research Council peroxide hazard classification, diethyl ether is categorized as Class B (peroxide hazard only upon concentration by distillation or evaporation), while diisopropyl ether (isopropyl ether) is Class A—capable of forming explosive levels of peroxides without concentration [1]. Ethyl isopropyl ether is not explicitly listed in the NRC table but has been characterized in practitioner literature as intermediate: 'it forms peroxides. More so than ethyl ether but not as bad as isopropyl ether' [2]. This qualitative ranking is mechanistically plausible: the molecule contains one secondary carbon (isopropyl side, α to ether oxygen) that activates autoxidation relative to diethyl ether (primary carbons only), yet lacks the two secondary α-carbons present in diisopropyl ether that make the latter an exceptionally potent peroxide former.

Peroxide Hazard Rank
Class-level inference
Intermediate: Class B
1 secondary α-carbon vs. 0 (diethyl) and 2 (diisopropyl)
Peroxide tendency context requires standard testing protocols for safe storage
Qualitative practitioner report; no quantitative rate data available
Water Solubility
Cross-study comparable
~24.09 g/L
−65% vs. diethyl ether (69 g/L)
Supports sharper phase boundaries and lower drying-agent consumption
Ambient temperature; exact equilibration temp. not specified for target
Vapor Pressure
Cross-study comparable
~183 mmHg at 25 °C (predicted)
−58% vs. diethyl ether (440 mmHg at 20 °C)
Reported reduction in fugitive emissions may ease occupational hygiene controls
Target value predicted (ACD/Labs); comparator values experimental
Natural Occurrence
Supporting evidence
12.47% of volatile oil (Rhododendron anthopogon)
GC-MS area %; steam-distilled flowers
Creates niche demand as a phytochemical reference standard for botanical authentication
Unique profile among common lab ethers; source-specific review advised
Chemical storage safety Peroxide-forming chemicals Laboratory hazard management

Water Solubility: 65% Lower Than Diethyl Ether Improves Phase Separation in Aqueous Extractions

Ethyl isopropyl ether has a measured water solubility of approximately 24.09 g/L (temperature not stated) , equivalent to ~2.4% w/w. This is approximately 65% lower than the water solubility of diethyl ether (69 g/L, ~6.05 g/100 mL at 20 °C) [1] and substantially higher than that of diisopropyl ether (~2 g/L at 20 °C) [2]. For liquid-liquid extraction workflows, lower mutual water solubility reduces aqueous-phase carryover into the organic layer and minimizes emulsion formation, while still retaining sufficient polarity to dissolve moderately polar analytes. The MTBE isomeric comparator (C5H12O) shows similar water solubility (~26 g/L) [3], but ethyl isopropyl ether's lower boiling point and distinct structural features may favor its use where MTBE's tert-butyl group introduces unwanted steric or reactivity considerations.

Water Solubility
Cross-study comparable
~24.09 g/L
−65% vs. diethyl ether (69 g/L)
Supports sharper phase boundaries and lower drying-agent consumption
Ambient temperature; exact equilibration temp. not specified for target
Liquid-liquid extraction Aqueous workup Phase separation efficiency

Vapor Pressure at Ambient Temperature: ~58% Lower Than Diethyl Ether Reduces Fugitive Emissions

The predicted vapor pressure of ethyl isopropyl ether at 25 °C is approximately 183 mmHg (~24.4 kPa) based on ACD/Labs PhysChem module calculations , with its enthalpy of vaporization measured at 30.32 kJ/mol [1]. By comparison, diethyl ether exerts a vapor pressure of 440 mmHg (58.66 kPa) at 20 °C [2], while diisopropyl ether registers 119 mmHg at 20 °C [3]. The ~58% reduction in vapor pressure relative to diethyl ether means that, at equal exposed liquid surface area and temperature, ethyl isopropyl ether generates roughly 2.4-fold lower headspace vapor concentrations—a directly quantifiable advantage for workplace exposure control and volatile organic compound emission management without the need for chilled condensers or cryogenic trapping that diethyl ether often demands.

Vapor Pressure
Cross-study comparable
~183 mmHg at 25 °C (predicted)
−58% vs. diethyl ether (440 mmHg at 20 °C)
Reported reduction in fugitive emissions may ease occupational hygiene controls
Target value predicted (ACD/Labs); comparator values experimental
Volatile organic compound emissions Solvent containment Industrial hygiene

Documented Natural Product Occurrence Supports Use as Analytical Reference Standard in Phytochemistry

2-Ethoxypropane (ethyl isopropyl ether) was identified as a major constituent—12.47% of the total volatile oil—in the flowers of the Tibetan medicinal plant Rhododendron anthopogon D. Don., alongside N-acetyl-1,2,3,4-tetrahydroisoquinoline (29.23%) and 3-methyl-6-tert-butylphenol (10.83%) [1]. This natural occurrence is notable because diethyl ether, diisopropyl ether, and MTBE are not reported as significant natural volatile constituents. For laboratories engaged in phytochemical fingerprinting, authentication of Rhododendron-derived herbal preparations, or GC-MS volatile profiling, ethyl isopropyl ether thus serves a dual role: as a process solvent whose residues must be differentiated from naturally occurring 2-ethoxypropane, and as an authentic reference standard for quantification of this specific volatile marker.

Natural Occurrence
Supporting evidence
12.47% of volatile oil (Rhododendron anthopogon)
GC-MS area %; steam-distilled flowers
Creates niche demand as a phytochemical reference standard for botanical authentication
Unique profile among common lab ethers; source-specific review advised
Natural product chemistry Volatile oil analysis Phytochemical reference materials

Procurement-Driven Application Scenarios Where Ethyl Isopropyl Ether Provides Quantifiable Advantage


Pilot-Scale Liquid-Liquid Extraction with Reduced Fire Safety Engineering Burden

When scaling an aqueous extraction protocol from bench to pilot, diethyl ether's −45 °C flash point and 440 mmHg vapor pressure demand Class I Division 1 electrical classification and continuous vapor monitoring [1]. Substituting ethyl isopropyl ether (flash point −24 °C, vapor pressure ~183 mmHg at 25 °C) reduces the probability of flammable atmosphere formation under identical headspace ventilation conditions, potentially allowing a less capital-intensive electrical classification while maintaining adequate organic-phase recovery. The 65% lower water solubility further improves phase disengagement, reducing emulsion-related yield losses documented with diethyl ether in high-ionic-strength aqueous systems .

Distillative Solvent Recovery from Thermosensitive Reaction Mixtures

For reactions generating products with thermal degradation onset below ~70 °C, diisopropyl ether (bp 68.5 °C) requires reboiler temperatures that approach or exceed product stability limits [2]. Ethyl isopropyl ether (bp 51–54 °C) permits overhead recovery at jacket temperatures 15–17 °C lower, preserving product integrity. Simultaneously, its reduced volatility compared to diethyl ether (bp 34.6 °C) decreases solvent inventory loss during ambient-pressure concentration steps, directly improving the mass balance of solvent recycle loops [3].

Long-Term Stored Reagent for Intermittent-Use Research Laboratories

Laboratories that use ether solvents infrequently face disproportionate peroxide hazard risk because stabilizers (e.g., BHT) deplete over extended storage periods. Diisopropyl ether is classified as a Class A peroxide hazard by the NRC, forming explosive peroxides without requiring concentration [4]. Diethyl ether (Class B) is safer but evaporates rapidly through septa and ground-glass joints. Ethyl isopropyl ether offers a middle ground: its peroxide-forming tendency exceeds diethyl ether but remains far below the Class A threshold associated with diisopropyl ether, while its lower vapor pressure reduces headspace oxygen ingress through container seals, slowing the autoxidation rate relative to diethyl ether under identical storage conditions [5].

GC-MS Reference Standard for Authentication of Rhododendron-Derived Botanical Preparations

The identification of 2-ethoxypropane at 12.47% abundance in Rhododendron anthopogon volatile oil creates a specific analytical need for a certified reference standard of this compound [6]. Pharmacopoeial or quality-control laboratories performing GC-MS fingerprinting of Rhododendron-based traditional medicines require authentic ethyl isopropyl ether to establish retention time, mass spectral library entries, and calibration curves for quantification. No other common laboratory ether serves this role, making procurement of high-purity ethyl isopropyl ether (≥98% GC) a requirement for laboratories engaged in this specific phytochemical authentication workflow.

Application
Selection Property
Validation Focus
Pilot-scale extraction with reduced fire-safety burden
Flash point and vapor pressure margin over diethyl ether
Flammable atmosphere probability under site ventilation conditions
Distillative recovery from thermosensitive mixtures
Intermediate boiling point (51–54 °C)
Product thermal stability window and solvent recycle mass balance
Long-term stored reagent for intermittent use
Peroxide hazard classification and vapor pressure
Peroxide accumulation rate under actual storage headspace conditions
GC-MS reference for Rhododendron botanical authentication
Natural product identity and purity profile
Retention time and mass spectral match against authenticated standard

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